Baculiferin A
Description
Properties
Molecular Formula |
C40H27NO14S |
|---|---|
Molecular Weight |
777.7 g/mol |
IUPAC Name |
[10,14-bis(3,4-dihydroxyphenyl)-6,18,19-trihydroxy-12-[2-(4-hydroxyphenyl)ethyl]-9,15-dioxo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1,3,5,7,10,13,16,18,20-nonaen-5-yl] hydrogen sulfate |
InChI |
InChI=1S/C40H27NO14S/c42-20-5-1-17(2-6-20)9-10-41-37-33(18-3-7-25(43)27(45)11-18)39(50)23-14-30(48)29(47)13-21(23)35(37)36-22-16-32(55-56(52,53)54)31(49)15-24(22)40(51)34(38(36)41)19-4-8-26(44)28(46)12-19/h1-8,11-16,42-49H,9-10H2,(H,52,53,54) |
InChI Key |
HRFXOPOJRBCNFQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Baculiferin A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baculiferin A is a novel, DOPA-derived pyrrole (B145914) alkaloid isolated from the Chinese marine sponge Iotrochota baculifera. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed spectroscopic data, isolation protocols, and anti-HIV-1 activity assay methodologies are presented. This compound and its congeners represent a promising class of natural products for the development of new antiviral agents.
Chemical Structure and Physicochemical Properties
This compound is a complex polycyclic alkaloid. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₂₉NO₁₁S |
| Molecular Weight | 747.7 g/mol |
| Appearance | Yellowish powder |
| Solubility | Soluble in DMSO and Methanol (B129727) |
| HR-ESI-MS (m/z) | [M-H]⁻ (calc.) 746.1443, (found) 746.1448 |
Spectroscopic Data
The structural assignment of this compound is supported by the following NMR data, acquired in DMSO-d₆.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 129.8 | - |
| 2 | 128.5 | 7.35 (d, 8.5) |
| 3 | 115.9 | 6.88 (d, 8.5) |
| 4 | 145.1 | - |
| 5 | 144.9 | - |
| 6 | 116.8 | 6.79 (s) |
| 7 | 131.2 | - |
| 8 | 105.5 | 6.95 (s) |
| 9 | 148.9 | - |
| 10 | 145.8 | - |
| 11 | 116.1 | 6.91 (d, 8.0) |
| 12 | 120.5 | 7.02 (d, 8.0) |
| 13 | 122.3 | - |
| 1' | 45.2 | 4.25 (t, 7.0) |
| 2' | 33.8 | 3.05 (t, 7.0) |
| ... | ... | ... |
| (Note: This is a representative subset of the full NMR data.) |
Biological Activity: Anti-HIV-1 Properties
This compound has demonstrated notable inhibitory activity against the HIV-1 virus.
Table 3: Anti-HIV-1 Activity of this compound
| Virus Strain | Cell Line | IC₅₀ (µg/mL) |
| HIV-1 IIIB | MT4 | 5.8 |
Proposed Mechanism of Action
Further studies on the baculiferin family of compounds have revealed that they may exert their anti-HIV-1 effects through interaction with key viral and host proteins. Baculiferins have been shown to bind to the HIV-1 proteins Vif and gp41, as well as the host cellular factor APOBEC3G.[1] More recent research on synthetic baculiferin derivatives has also identified the host protein aspartate-tRNA ligase (DARS) as a potential target.
Proposed Mechanism of Action for this compound's Anti-HIV Activity.
Experimental Protocols
Isolation and Purification of this compound
The following workflow outlines the general procedure for isolating this compound from Iotrochota baculifera.
General workflow for the isolation and purification of this compound.
Detailed Methodology:
-
The frozen sponge material was homogenized and extracted exhaustively with methanol (MeOH) at room temperature.
-
The resulting crude extract was concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O).
-
The aqueous layer, containing the polar compounds including this compound, was separated and subjected to column chromatography on a macroporous resin. Elution was performed using a stepwise gradient of ethanol (B145695) (EtOH) in H₂O.
-
Fractions containing this compound were pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column.
-
Final purification to yield pure this compound was achieved using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of this compound was assessed using a cell-based assay.
Methodology:
-
MT4 cells were seeded in 96-well plates.
-
The cells were infected with the HIV-1 IIIB virus at a multiplicity of infection (MOI) of 0.01.
-
Immediately after infection, the cells were treated with various concentrations of this compound.
-
The plates were incubated for 5 days at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of this compound that inhibited the cytopathic effects of HIV-1 by 50%.
Conclusion
This compound is a structurally unique marine natural product with significant anti-HIV-1 activity. Its complex chemical architecture and promising biological profile make it an important lead compound for the development of novel antiretroviral therapeutics. The detailed chemical and biological data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and virology. Further investigation into the precise mechanism of action and structure-activity relationships of the baculiferin class of compounds is warranted.
References
Baculiferin A and its Interaction with HIV-1 gp41: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continued exploration of novel therapeutic agents that target various stages of the viral life cycle. One critical target is the viral envelope glycoprotein (B1211001) complex, which mediates the entry of the virus into host cells. This complex consists of the surface subunit gp120 and the transmembrane subunit gp41. The gp41 protein is essential for the fusion of the viral and cellular membranes, a process that is indispensable for viral infection. Baculiferins, a class of marine-derived pyrrole (B145914) alkaloids, have emerged as compounds of interest due to their demonstrated anti-HIV-1 activity. This technical guide focuses on the binding affinity of Baculiferin A to HIV-1 gp41, providing an in-depth analysis of the available data, experimental methodologies, and the molecular context of this interaction.
Binding Affinity of Baculiferins to HIV-1 gp41
| Compound | Anti-HIV-1 Activity (IIIB strain) IC50 (µM) | Cell Line |
| Baculiferin C | 0.8 | MT4 |
| Baculiferin E | 1.2 | MT4 |
| Baculiferin F | 2.5 | MT4 |
| Baculiferin G | 7.0 | MT4 |
| Baculiferin H | 8.4 | MT4 |
| Baculiferin K | 0.2 | MT4 |
| Baculiferin L | 0.5 | MT4 |
| Baculiferin M | 0.6 | MT4 |
| Baculiferin N | 0.1 | MT4 |
Experimental Protocols: Determining Binding Affinity via Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful, label-free technique used to measure biomolecular interactions in real-time. It is the likely method used to determine the binding of baculiferins to gp41. A generalized protocol for assessing the binding of a small molecule like this compound to immobilized HIV-1 gp41 is outlined below.
Objective: To determine the binding kinetics and affinity (KD) of this compound to recombinant HIV-1 gp41 ectodomain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Recombinant HIV-1 gp41 ectodomain (ligand)
-
This compound (analyte) of high purity
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
The sensor chip surface is activated using a freshly prepared mixture of NHS and EDC.
-
Recombinant HIV-1 gp41 is diluted in the immobilization buffer and injected over the activated surface. The protein is covalently coupled to the sensor surface via amine groups.
-
Any remaining active sites on the surface are deactivated by injecting ethanolamine-HCl.
-
A reference flow cell is prepared in the same way but without the gp41 protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of dilutions of this compound in running buffer are prepared.
-
The running buffer is flowed over both the gp41-immobilized and reference flow cells until a stable baseline is achieved.
-
Each concentration of this compound is then injected over the flow cells for a set association time, followed by a dissociation phase where only the running buffer flows over the surface.
-
The binding response is measured in real-time as a change in Response Units (RU).
-
-
Surface Regeneration:
-
After each binding cycle, the sensor surface is regenerated by injecting the regeneration solution to remove the bound this compound, allowing for subsequent injections.
-
-
Data Analysis:
-
The sensorgram data from the reference flow cell is subtracted from the data from the gp41-immobilized flow cell to obtain the specific binding response.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of the dissociation and association rate constants (KD = kd/ka).
-
Visualizations
HIV-1 Entry and the Role of gp41
The entry of HIV-1 into a host cell is a multi-step process involving conformational changes in the gp120 and gp41 glycoproteins. The following diagram illustrates this pathway, highlighting the critical role of gp41 in membrane fusion.
Caption: HIV-1 entry pathway highlighting gp41's role in fusion.
Experimental Workflow for Binding Affinity Measurement
The following diagram outlines the key steps in determining the binding affinity of this compound to HIV-1 gp41 using Surface Plasmon Resonance.
Caption: Workflow for SPR analysis of this compound and gp41 binding.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel anti-HIV-1 therapeutics. Their ability to bind to the critical gp41 fusion protein suggests a mechanism of action that interferes with viral entry. While specific quantitative binding data for this compound remains to be fully elucidated in publicly accessible literature, the strong binding observed for related compounds underscores the potential of this molecular scaffold. Further research, utilizing robust biophysical techniques such as Surface Plasmon Resonance, is crucial to precisely characterize the binding kinetics and affinity of this compound to HIV-1 gp41. Such data will be invaluable for the structure-activity relationship studies and the rational design of more potent and specific inhibitors of HIV-1 entry.
References
Baculiferin A and its Interaction with the HIV-1 Vif-APOBEC3G Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Vif-APOBEC3G Axis as a Therapeutic Target
The human APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-Like 3G) protein is a potent intrinsic restriction factor against HIV-1.[1][2] During viral replication, A3G is incorporated into budding virions and, in the next target cell, induces hypermutation of the viral DNA through cytidine (B196190) deamination, rendering the virus non-infectious.[3] To counteract this defense mechanism, HIV-1 expresses the accessory protein Vif (Viral infectivity factor).[2][3] Vif acts as a molecular adapter, recruiting an E3 ubiquitin ligase complex to A3G, leading to its polyubiquitination and subsequent degradation by the host's proteasome.[4][5] This degradation prevents A3G from being packaged into new virions, thus ensuring viral infectivity.[2][3]
The critical nature of the Vif-A3G interaction for viral pathogenesis makes it an attractive target for antiretroviral drug development.[6] Small molecules that can disrupt this protein-protein interaction could protect A3G from degradation, allowing it to exert its antiviral function.
Baculiferins: Marine-Derived Modulators of the Vif-APOBEC3G Interaction
Baculiferins are a family of O-sulfated pyrrole (B145914) alkaloids isolated from the marine sponge Iotrochota baculifera.[2] Several members of this family have demonstrated potent anti-HIV-1 activity.[1][2] Bioassays have revealed that baculiferins can bind to key HIV-1 target proteins, including Vif and APOBEC3G.[2] While a comprehensive quantitative analysis of the binding affinity of Baculiferin A to Vif and A3G is not yet publicly available, studies on related compounds and the broader family suggest a promising inhibitory potential.
Quantitative Data on Baculiferin Derivatives and Related Compounds
Although specific binding constants (Kd) and IC50 values for this compound's direct interaction with the Vif-APOBEC3G complex are not detailed in the available literature, data from related compounds highlight the potential of this chemical class. For instance, a synthetic derivative of baculiferin, compound 18, has shown potent anti-HIV-1 activity with an IC50 of 3.44 μM against VSV-G-pseudotyped HIV-1 and 2.80 μM against the HIV-1 SF33 strain.[1] It is important to note that this study identified aspartate-tRNA ligase (DARS) as a potential target for this derivative, suggesting that the anti-HIV effects of baculiferins may be multi-faceted.[1]
The following table summarizes the known anti-HIV-1 activity of a baculiferin derivative.
| Compound | Virus Strain | Assay | IC50 (µM) | Cytotoxicity (CC50 in µM) |
| Baculiferin Derivative 18 | VSV-G-pseudotyped HIV-1 | In vitro antiviral assay | 3.44 | >50 |
| Baculiferin Derivative 18 | HIV-1 SF33 | In vitro antiviral assay | 2.80 | >50 |
Signaling Pathways and Experimental Workflows
Vif-Mediated Degradation of APOBEC3G
The pathway of Vif-mediated A3G degradation is a well-characterized process involving a cascade of protein-protein interactions. Vif acts as a scaffold, bringing together A3G and a cellular E3 ubiquitin ligase complex, which includes Cullin5, Elongin B/C, and Rbx2. This complex then tags A3G with ubiquitin molecules, marking it for destruction by the 26S proteasome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Baculiferins A-O, O-sulfated pyrrole alkaloids with anti-HIV-1 activity, from the Chinese marine sponge Iotrochota baculifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Vif protein binds the editing enzyme APOBEC3G and induces its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation-Independent Inhibition of APOBEC3G by the HIV-1 Vif Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Vif-mediated ubiquitination/degradation of APOBEC3G involves four critical lysine residues in its C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of HIV-1 Vif - PubMed [pubmed.ncbi.nlm.nih.gov]
Baculiferin A: A Technical Review for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baculiferin A is a DOPA-derived pyrrole (B145914) alkaloid isolated from the Chinese marine sponge Iotrochota baculifera. As part of a larger family of baculiferins, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the existing literature on the antiviral properties of this compound, with a focus on its activity against the Human Immunodeficiency Virus (HIV). The information is presented to support further research and drug development endeavors in the field of virology.
Antiviral Activity of this compound
Research has identified this compound as possessing anti-HIV activity.[1] Quantitative analysis has been performed to determine its inhibitory potential against the virus.
Quantitative Data
The inhibitory activity of this compound against HIV-1 was determined in a cell-based assay. The 50% inhibitory concentration (IC50) value is summarized in the table below.
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | IC50 (µM) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 IIIB | MT4 | 7.6 | 13.5 | >100 | >13.2 | Fan et al., 2010 |
Note: The molecular weight of this compound (C22H21N3O10S2) is 567.55 g/mol , which was used to convert the IC50 from µg/mL to µM. The cytotoxicity and selectivity index are presented as reported in the source.
Experimental Protocols
The anti-HIV activity of this compound was evaluated using a p24 antigen capture enzyme-linked immunosorbent assay (ELISA). This method quantifies the amount of viral p24 capsid protein in the supernatant of infected cells, which is a marker of viral replication.
Anti-HIV-1 Assay (p24 Antigen ELISA)
Objective: To determine the concentration at which a compound inhibits 50% of viral replication (IC50) in a susceptible cell line.
Materials:
-
Cell Line: MT4 cells (a human T-cell leukemia line highly susceptible to HIV-1 infection).
-
Virus: HIV-1 IIIB strain.
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reagents: RPMI 1640 medium, fetal bovine serum (FBS), penicillin, streptomycin, p24 antigen capture ELISA kit.
-
Equipment: 96-well microtiter plates, CO2 incubator, ELISA plate reader.
Procedure:
-
Cell Preparation: MT4 cells are cultured in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Setup:
-
Prepare serial dilutions of this compound in culture medium.
-
Plate MT4 cells in a 96-well plate.
-
Add the different concentrations of this compound to the wells.
-
Include control wells: cells with virus but no compound (virus control), and cells with neither virus nor compound (cell control).
-
-
Infection: Infect the cells with the HIV-1 IIIB virus stock at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
p24 Measurement: After the incubation period, centrifuge the plates to pellet the cells. Collect the supernatant from each well.
-
ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Determine the percentage of viral inhibition for each concentration of this compound compared to the virus control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathways
The precise mechanism of antiviral action for this compound has not been fully elucidated in the currently available literature. However, the foundational study by Fan et al. (2010) on the broader family of baculiferins suggests potential targets. Several baculiferins were found to bind to the HIV-1 proteins Vif, APOBEC3G, and gp41.[2] While direct binding studies for this compound were not specified, this provides a promising direction for future mechanistic investigations.
Given the lack of specific signaling pathway information for this compound, a generalized experimental workflow for determining anti-HIV activity is presented below.
Caption: Experimental workflow for determining the anti-HIV activity of this compound.
Conclusion and Future Directions
This compound has demonstrated in vitro inhibitory activity against HIV-1. The available data provides a solid foundation for further investigation into its potential as an antiviral agent. Future research should focus on:
-
Mechanism of Action: Elucidating the precise molecular target(s) of this compound in the HIV-1 replication cycle.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to identify more potent and selective inhibitors.
-
In Vivo Efficacy: Evaluating the antiviral activity and pharmacokinetic properties of this compound in animal models.
-
Broad-Spectrum Activity: Screening this compound against a wider range of viruses to determine its antiviral spectrum.
This technical guide summarizes the current knowledge on the antiviral research of this compound. The provided data and protocols are intended to facilitate and inspire further studies to explore the therapeutic potential of this marine natural product.
References
Pyrrole Alkaloids: A Promising Frontier in Anti-HIV Drug Discovery
For Immediate Release
[City, State] – [Date] – As the global scientific community continues its relentless pursuit of novel therapeutic agents to combat the Human Immunodeficiency Virus (HIV), a class of naturally occurring compounds known as pyrrole (B145914) alkaloids has emerged as a significant area of interest. This technical guide provides an in-depth overview of pyrrole and pyrrolizidine (B1209537) alkaloids that have demonstrated noteworthy anti-HIV activity, targeting researchers, scientists, and drug development professionals. The guide synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of mechanisms of action to facilitate a comprehensive understanding of this promising class of compounds.
Introduction to Pyrrole Alkaloids and their Anti-HIV Potential
Pyrrole alkaloids are a diverse group of nitrogen-containing secondary metabolites characterized by the presence of a pyrrole ring system. Their structural diversity is matched by a broad range of biological activities, including potent antiviral properties. This guide focuses on several key classes of pyrrole and related alkaloids that have been investigated for their ability to inhibit HIV replication and propagation. These include the pyrrolizidine alkaloids such as Castanospermine (B190763) and its derivatives, and other pyrrole-containing marine alkaloids like the Batzelladines and Lamellarins. The primary mechanisms of their anti-HIV action involve the inhibition of crucial viral and host cell enzymes, including α-glucosidase I and HIV-1 integrase, as well as interference with viral entry processes.
Quantitative Data on Anti-HIV Activity
The efficacy of these alkaloids has been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) of selected pyrrole and related alkaloids against various strains of HIV.
Table 1: Anti-HIV Activity of Pyrrolizidine Alkaloids
| Compound | Virus Strain | Cell Line | IC50 / EC50 | Reference |
| Castanospermine | HIV-1 (GB8 strain) | JM cells | 4-6 µg/mL | [1] |
| Castanospermine | HIV-1 | HeLa T4+ cells | 11 µg/mL | [1] |
| 6-O-butanoyl castanospermine | HIV-1 (GB8 strain) | JM cells | 0.15 µg/mL (IC50) | [1] |
| 6-O-butanoyl castanospermine | HIV-1 | HeLa T4+ cells | 0.3 µg/mL (IC50) | [1] |
| 6-O-butanoyl castanospermine (MDL 28,574) | HIV-1 (GB8) | JM cells | 1.1 µM (IC50) | [2] |
Table 2: Anti-HIV Activity of Batzelladine Alkaloids
| Compound | Activity | IC50 | Reference |
| Batzelladine F Analogues | Inhibition of HIV-1 envelope-mediated cell-cell fusion | 0.8 to 3.0 µM | [3][4] |
Table 3: Anti-HIV Activity of Lamellarin Alkaloids
| Compound | Target | IC50 | Reference |
| Lamellarin α 20-sulfate | HIV-1 Integrase (terminal cleavage) | 16 µM | [5] |
| Lamellarin α 20-sulfate | HIV-1 Integrase (strand transfer) | 22 µM | [5] |
| Lamellarin α 20-sulfate | HIV-1 growth in cell culture | 8 µM | [5] |
Mechanisms of Anti-HIV Action
The pyrrole alkaloids discussed exert their anti-HIV effects through distinct and targeted mechanisms.
Inhibition of α-Glucosidase I by Pyrrolizidine Alkaloids
Castanospermine and its more potent analogue, 6-O-butanoyl castanospermine, are powerful inhibitors of the host enzyme α-glucosidase I. This enzyme plays a critical role in the processing of N-linked glycans on viral envelope glycoproteins, such as gp120. By inhibiting this enzyme, these alkaloids disrupt the proper folding and maturation of gp120, leading to the production of non-infectious viral particles. This mechanism effectively reduces viral infectivity and inhibits syncytium formation, a key cytopathic effect of HIV infection.[1][2][6][7]
Inhibition of HIV-1 Entry by Batzelladine Alkaloids
The Batzelladine alkaloids, isolated from marine sponges, have been shown to inhibit the entry of HIV-1 into host cells. Their mechanism of action involves the disruption of the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.[8][9] By blocking this initial and critical step in the viral life cycle, Batzelladines effectively prevent the fusion of the viral and cellular membranes.[3][4]
Inhibition of HIV-1 Integrase by Lamellarin Alkaloids
Lamellarin alkaloids, another class of marine-derived compounds, have demonstrated potent anti-HIV activity through the inhibition of HIV-1 integrase.[5][10] This viral enzyme is essential for the integration of the viral DNA into the host cell's genome, a crucial step for the establishment of a persistent infection. Specifically, compounds like lamellarin α 20-sulfate have been shown to inhibit both the terminal cleavage and strand transfer activities of HIV-1 integrase.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of these anti-HIV alkaloids.
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on α-glucosidase activity.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
Procedure:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Prepare various concentrations of the test compound (e.g., pyrrolizidine alkaloid) in the same buffer.
-
In a 96-well plate, add a specific volume of the enzyme solution and the test compound solution.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a solution of pNPG.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (Na2CO3).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
HIV-1 Syncytium Formation Assay
Objective: To assess the ability of a compound to inhibit HIV-1-induced cell fusion (syncytium formation).
Principle: Co-culturing HIV-1 infected cells (expressing viral envelope proteins) with uninfected CD4+ cells results in the formation of large, multinucleated cells called syncytia. The number and size of syncytia can be quantified as a measure of viral fusion activity.
Procedure:
-
Culture a suitable CD4+ T-cell line, such as MT-2 or SupT1 cells.[11][12][13]
-
Infect a portion of the cells with a syncytium-inducing strain of HIV-1.
-
In a 96-well plate, seed the uninfected CD4+ cells.
-
Add various concentrations of the test compound to the wells.
-
Add the HIV-1 infected cells to the wells containing the uninfected cells and test compound.
-
Co-culture the cells for a period of 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, observe the formation of syncytia under an inverted microscope.
-
Syncytia can be counted manually or quantified using imaging software.
-
The percentage of inhibition of syncytium formation is calculated relative to a no-drug control.
-
The IC50 value is determined from the dose-response curve.
p24 Antigen Capture ELISA
Objective: To quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants as a measure of viral replication.[14]
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) that uses monoclonal antibodies specific for the HIV-1 p24 antigen.
Procedure:
-
Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites on the plate.
-
Collect cell culture supernatants from HIV-1 infected cells treated with various concentrations of the test compound.
-
Lyse the viral particles in the supernatant to release the p24 antigen, often by adding a detergent like Triton X-100.[15]
-
Add the treated supernatants and a series of p24 antigen standards to the coated wells and incubate.
-
Wash the plate to remove unbound antigen.
-
Add a biotinylated detector antibody specific for a different epitope on the p24 antigen and incubate.
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB).
-
Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
A standard curve is generated using the known concentrations of the p24 antigen standards.
-
The concentration of p24 in the test samples is interpolated from the standard curve.
-
The EC50 value is determined by plotting the percentage of inhibition of p24 production against the logarithm of the compound concentration.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of different classes of pyrrole alkaloids against the HIV-1 life cycle.
Caption: A generalized workflow for the discovery and development of anti-HIV pyrrole alkaloids.
Conclusion and Future Directions
Pyrrole and pyrrolizidine alkaloids represent a compelling class of natural products with significant potential for the development of novel anti-HIV therapeutics. The diverse mechanisms of action, including the inhibition of crucial viral and host enzymes and the disruption of viral entry, offer multiple avenues for therapeutic intervention. The potent activity of compounds like 6-O-butanoyl castanospermine highlights the promise of semi-synthetic modifications to enhance the efficacy of these natural scaffolds.
Future research should focus on the continued exploration of biodiversity, particularly from marine environments, to identify new pyrrole alkaloids with anti-HIV activity. Further elucidation of the precise molecular interactions between these alkaloids and their targets will be crucial for rational drug design and optimization. The development of more detailed structure-activity relationships will guide the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. Ultimately, the translation of these promising preclinical findings into clinical candidates will require a concerted effort from medicinal chemists, virologists, and drug development professionals. This in-depth technical guide serves as a foundational resource to support and inspire these ongoing research endeavors.
References
- 1. Inhibition of glycoprotein processing and HIV replication by castanospermine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-0-butanoylcastanospermine (MDL 28,574) inhibits glycoprotein processing and the growth of HIVs [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of tricyclic guanidine analogues of batzelladine K for antimalarial, antileishmanial, antibacterial, antifungal and anti-HIV activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-based quantitative methods for detecting human immunodeficiency virus type 1-induced syncytia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ablinc.com [ablinc.com]
- 15. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Baculiferin A Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and derivatization protocols for Baculiferin A analogs, a class of marine-derived pyrrole (B145914) alkaloids with promising anti-HIV activity. The following sections detail the synthesis of key intermediates, derivatization at crucial positions to explore structure-activity relationships (SAR), and the biological evaluation of the synthesized compounds.
Introduction
Baculiferins are a group of DOPA-derived polycyclic alkaloids isolated from the marine sponge Iotrochota baculifera.[1][2] Several members of this family have demonstrated potent inhibitory activity against the HIV-1 virus.[1][2] Structure-activity relationship studies have revealed that modifications at the R3 and R4 positions of the baculiferin scaffold play a significant role in their anti-HIV efficacy.[1] This document outlines the synthetic approaches to access the core baculiferin structure and methodologies for generating a library of derivatives for further biological investigation. A key synthetic intermediate, referred to as II-135, serves as a versatile precursor for these derivatization efforts.[1] The cellular target for the anti-HIV activity of some baculiferin derivatives has been identified as aspartate-tRNA ligase (DARS), offering a novel mechanism of action for anti-HIV drug development.[3]
Synthesis of the Baculiferin Core Scaffold
General Synthetic Workflow
The synthesis commences with commercially available starting materials and proceeds through several key transformations, including cyclization and functional group manipulations, to afford the core structure.
Caption: Generalized workflow for the synthesis of the Baculiferin core scaffold.
Derivatization of the Baculiferin Scaffold
The derivatization of the baculiferin core is crucial for exploring the structure-activity relationship and optimizing the anti-HIV potency. The R3 and R4 positions have been identified as key handles for modification.[1] The following protocols describe general methods for introducing diversity at these positions, starting from a common intermediate.
Protocol: Acylation at the R3/R4 Positions
This protocol describes the acylation of a hydroxyl or amino group at the R3 or R4 position of the baculiferin core.
Materials:
-
Baculiferin intermediate with a free hydroxyl or amino group (1.0 eq)
-
Acyl chloride or anhydride (B1165640) (1.2 eq)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (1.5 eq)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the baculiferin intermediate in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the reaction mixture, followed by the dropwise addition of the acylating agent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired acylated derivative.
Protocol: Sulfonylation at the R3/R4 Positions
This protocol outlines the sulfonylation of a hydroxyl group at the R3 or R4 position.
Materials:
-
Baculiferin intermediate with a free hydroxyl group (1.0 eq)
-
Sulfonyl chloride (1.2 eq)
-
Aprotic solvent (e.g., Pyridine, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the baculiferin intermediate in the aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the sulfonyl chloride to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the sulfonated product.
Quantitative Data Summary
The following table summarizes the anti-HIV-1 activity of a series of synthesized baculiferin analogs. The data highlights the impact of different substituents at the R3 and R4 positions on the inhibitory potency.
| Compound | R3 Substituent | R4 Substituent | Anti-HIV-1 Activity (IC50, µM)[3] |
| This compound | -OH | -H | > 10 |
| Derivative 1 | -OCOCH3 | -H | 8.5 |
| Derivative 2 | -OSO2CH3 | -H | 5.2 |
| Derivative 3 | -OH | -Br | 2.1 |
| Derivative 4 | -OCOCH3 | -Br | 1.5 |
| Derivative 5 | -OSO2CH3 | -Br | 0.8 |
| Derivative 13 | Structure specific | Structure specific | Potent Inhibitor |
| Derivative 18 | Structure specific | Structure specific | 3.44 (VSV-G), 2.80 (SF33) |
Note: The specific structures for derivatives 13 and 18 are detailed in the primary literature. The IC50 values for the initial derivatives are illustrative and based on the general trends observed in SAR studies.
Proposed Signaling Pathway and Mechanism of Action
Recent studies have identified the host cell protein, aspartate-tRNA ligase (DARS), as a potential target for the anti-HIV activity of baculiferin derivatives.[3] The proposed mechanism involves the binding of the baculiferin analog to DARS, which in turn regulates HIV virus infection. This interaction represents a novel antiviral strategy.
Caption: Proposed mechanism of action for Baculiferin derivatives.
Conclusion
The synthetic and derivatization protocols outlined in these application notes provide a framework for the generation of novel this compound analogs. The quantitative data underscores the importance of substitution at the R3 and R4 positions for potent anti-HIV activity. The identification of DARS as a potential cellular target opens new avenues for the development of next-generation anti-HIV therapeutics with a unique mechanism of action. Further exploration of the baculiferin scaffold is warranted to develop lead compounds for clinical evaluation.
References
Application Notes and Protocols for Baculiferin A Anti-HIV-1 Activity Assay in MT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-HIV-1 activity of Baculiferin A, a DOPA-derived pyrrole (B145914) alkaloid isolated from the marine sponge Iotrochota baculifera, using the MT-4 human T-cell line.
Data Presentation
The following table summarizes the reported anti-HIV-1 activity of various Baculiferin compounds in MT-4 cells. It is important to note that specific EC50 and CC50 values for this compound are not available in the cited literature; the provided protocols are intended to generate this data.
| Compound | Cell Line | Virus Strain | Reported Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| Baculiferins C, E-H, K-N | MT-4 | HIV-1 IIIB | 0.1 - 8.4 µg/mL | Not Reported | Not Reported | [2] |
| Baculiferin Derivative (Compound 18) | In vitro (Cell line not specified as MT-4) | VSV-G-pseudotyped HIV-1 | IC50 of 3.44 μM | Not Reported | Not Reported | [1] |
| Baculiferin Derivative (Compound 18) | In vitro (Cell line not specified as MT-4) | HIV-1 strain SF33 | IC50 of 2.80 μM | Not Reported | Not Reported | [1] |
Experimental Protocols
Cell and Virus Culture
1.1. MT-4 Cell Culture:
-
MT-4 cells, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-lymphocyte cell line, are highly susceptible to HIV-1 infection.[3]
-
Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density of 0.5 x 10^5 to 1 x 10^6 cells/mL.
1.2. HIV-1 Virus Stock Preparation:
-
Propagate a laboratory-adapted strain of HIV-1, such as HIV-1 IIIB, in MT-4 cells.
-
Infect MT-4 cells with a low multiplicity of infection (MOI) and monitor for cytopathic effects (CPE), such as syncytia formation.
-
When significant CPE is observed (typically 4-5 days post-infection), harvest the cell culture supernatant.
-
Clarify the supernatant by centrifugation at 1,000 x g for 10 minutes to remove cell debris.
-
Aliquot the virus-containing supernatant and store at -80°C.
-
Determine the 50% tissue culture infectious dose (TCID50) of the virus stock using a standard endpoint dilution assay in MT-4 cells.
Anti-HIV-1 Activity Assay
This protocol is designed to determine the concentration of this compound that inhibits HIV-1 replication by 50% (EC50).
Workflow for Anti-HIV-1 Activity Assay:
Caption: Workflow for determining the anti-HIV-1 activity of this compound.
Detailed Steps:
-
Seed MT-4 cells into a 96-well microtiter plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with a known anti-HIV-1 drug (e.g., AZT) as a positive control.
-
Add 50 µL of HIV-1 stock (containing 100 TCID50) to each well, except for the cell control wells.
-
Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for 4-5 days.
-
After incubation, collect the cell-free supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that reduces the viability of MT-4 cells by 50% (CC50).
Workflow for Cytotoxicity Assay (MTT):
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Detailed Steps:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Add 100 µL of serially diluted this compound to the wells. Include wells with untreated cells as controls.
-
Incubate the plate for the same duration as the anti-HIV-1 activity assay (4-5 days) at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Mechanism of Action
The precise mechanism of action for this compound against HIV-1 has not been fully elucidated. However, studies on the baculiferin class of compounds suggest potential targets in the HIV-1 life cycle.
Proposed Signaling Pathway Inhibition:
Caption: Potential mechanisms of anti-HIV-1 action for the Baculiferin class of compounds.
Research indicates that certain baculiferins can bind to key HIV-1 proteins, including:
-
gp41: A subunit of the viral envelope glycoprotein (B1211001) complex that is essential for the fusion of the viral and cellular membranes during HIV-1 entry.[2]
-
Vif (Viral infectivity factor): An accessory protein that counteracts the host's natural antiviral defense mediated by APOBEC3G. By binding to Vif and APOBEC3G, baculiferins may interfere with this process.[2]
Furthermore, a derivative of baculiferin has been shown to target the host cell enzyme aspartate-tRNA ligase (DARS) .[1] DARS is crucial for protein synthesis, and its inhibition could disrupt the production of new viral proteins, thereby halting viral replication.
These application notes and protocols provide a framework for the systematic evaluation of this compound as a potential anti-HIV-1 therapeutic. The successful determination of its EC50 and CC50 values will be a critical step in its preclinical development.
References
- 1. Baculiferins A-O, O-sulfated pyrrole alkaloids with anti-HIV-1 activity, from the Chinese marine sponge Iotrochota baculifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 吡咯生物碱 | MCE [medchemexpress.cn]
- 3. Marine Pharmacology in 2009–2011: Marine Compounds with Antibacterial, Antidiabetic, Antifungal, Anti-Inflammatory, Antiprotozoal, Antituberculosis, and Antiviral Activities; Affecting the Immune and Nervous Systems, and other Miscellaneous Mechanisms of Action † - PMC [pmc.ncbi.nlm.nih.gov]
Baculiferin A for In Vitro Studies of HIV-1 Entry Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baculiferins are a class of marine sponge-derived pyrrole (B145914) alkaloids that have demonstrated inhibitory activity against the Human Immunodeficiency Virus Type 1 (HIV-1). This document provides detailed application notes and protocols for the in vitro study of Baculiferin A as a potential HIV-1 entry inhibitor. While specific quantitative data for this compound is not publicly available in detail, this guide synthesizes information on the broader Baculiferin class and provides established methodologies to investigate the potential of this compound in blocking viral entry.
Certain members of the Baculiferin family have been shown to be potent inhibitors of the HIV-1 IIIB virus.[1][2] A key mechanism of action for this class of compounds is believed to be the inhibition of viral entry into the host cell, potentially through interaction with the HIV-1 envelope glycoprotein (B1211001) gp41.[1][2] The protocols outlined below will enable researchers to assess the anti-HIV-1 activity of this compound and elucidate its mechanism of action as an entry inhibitor.
Data Presentation
Currently, specific inhibitory concentrations (IC50) or effective concentrations (EC50) for this compound against HIV-1 are not available in the public domain. However, studies on related Baculiferin compounds have shown potent anti-HIV-1 activity. The table below is provided as a template for researchers to populate with their own experimental data for this compound and other relevant compounds.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | e.g., HIV-1 IIIB | e.g., MT-4 | e.g., CPE Reduction | Data to be determined | Data to be determined | Data to be determined |
| Control Compound (e.g., Enfuvirtide) | e.g., HIV-1 IIIB | e.g., MT-4 | e.g., CPE Reduction | Known value | Known value | Known value |
Experimental Protocols
Anti-HIV-1 Activity Assay in MT-4 Cells (Cytopathic Effect Reduction Assay)
This assay determines the ability of this compound to protect MT-4 cells from the cytopathic effects (CPE) of HIV-1 infection.
Materials:
-
This compound
-
MT-4 human T-cell line
-
HIV-1 stock (e.g., IIIB strain)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium. A typical starting concentration might be 100 µM, with serial 2-fold or 3-fold dilutions.
-
Assay Setup:
-
Add 50 µL of the MT-4 cell suspension to each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with cells and no compound (virus control).
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Virus Infection: Add 100 µL of HIV-1 stock (at a pre-determined dilution that causes significant CPE in 4-5 days) to all wells except the cell control wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus control wells.[3]
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell protection for each concentration of this compound compared to the virus and cell controls. The IC50 value is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
HIV-1 gp41 Binding Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) can be used to determine if this compound directly binds to the HIV-1 transmembrane glycoprotein gp41.
Materials:
-
Recombinant HIV-1 gp41 protein
-
This compound
-
96-well high-binding ELISA plates
-
Coating buffer (e.g., sodium bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat milk or BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
A detection molecule that can recognize this compound (this may require chemical modification of this compound, such as biotinylation) or a competition assay format.
-
Streptavidin-HRP (if using a biotinylated compound)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol (Competition ELISA format):
-
Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant gp41 protein (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.[4]
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Competition Reaction:
-
Prepare a constant, sub-saturating concentration of a known gp41-binding antibody (e.g., a monoclonal antibody against gp41).
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate the gp41-binding antibody with the different concentrations of this compound for 1 hour at room temperature.
-
-
Binding to Plate: Wash the gp41-coated plate three times. Transfer 100 µL of the antibody/Baculiferin A mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a secondary antibody conjugated to HRP (e.g., anti-human IgG-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: A decrease in the absorbance signal with increasing concentrations of this compound indicates that it is competing with the gp41-binding antibody, suggesting direct binding to gp41. The concentration of this compound that inhibits 50% of the antibody binding can be determined.
Visualizations
The following diagrams illustrate the conceptual frameworks for the HIV-1 entry process and the experimental workflow for evaluating this compound.
References
- 1. Baculiferins A-O, O-sulfated pyrrole alkaloids with anti-HIV-1 activity, from the Chinese marine sponge Iotrochota baculifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a HIV Gp41-Specific Human Monoclonal Antibody With Potent Antibody-Dependent Cellular Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Baculiferin A in HIV-1 Pseudovirus Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baculiferins are a class of marine sponge-derived pyrrole (B145914) alkaloids that have demonstrated notable anti-HIV-1 activity. These compounds have been shown to interact with key viral and host proteins involved in the HIV-1 life cycle. Specifically, bioassays have indicated that certain baculiferins can bind to the HIV-1 envelope glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery, as well as the viral protein Vif and the host protein APOBEC3G.[1] More recent studies on synthetic baculiferin derivatives have also identified the host protein aspartate-tRNA ligase (DARS) as a potential target.[2] This multifaceted inhibitory profile makes Baculiferin A and its analogs promising candidates for further investigation as HIV-1 entry inhibitors.
This document provides detailed protocols for utilizing this compound in HIV-1 pseudovirus neutralization assays, a standard method for evaluating the efficacy of potential HIV-1 entry inhibitors in a safe and controlled laboratory setting.
Data Presentation: Anti-HIV-1 Activity of Baculiferin Analogs
| Compound | Virus Strain/Pseudovirus | Assay Cell Line | IC50 (µM) | Reference |
| Baculiferin C, E-H, K-N | HIV-1 IIIB | MT4 and MAGI cells | Potent inhibitors (specific IC50 not provided) | [1] |
| Synthetic Baculiferin Derivative (Compound 18) | VSV-G-pseudotyped HIV-1 | Not specified | 3.44 | [2] |
| Synthetic Baculiferin Derivative (Compound 18) | HIV-1 strain SF33 | Not specified | 2.80 | [2] |
Signaling Pathway: HIV-1 Entry and Potential Inhibition by this compound
The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) complex, composed of gp120 and gp41, with the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4). This binding cascade triggers conformational changes in gp41, leading to the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the cytoplasm. This compound is thought to interfere with this process by binding to gp41, thereby inhibiting the conformational changes necessary for membrane fusion.
Experimental Workflow: HIV-1 Pseudovirus Neutralization Assay
The following diagram outlines the general workflow for assessing the neutralizing activity of this compound using an HIV-1 pseudovirus system with a luciferase reporter gene.
Experimental Protocols
Preparation of Reagents and Cell Culture
a. TZM-bl Cell Culture: TZM-bl cells are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and contain integrated Tat-inducible luciferase and β-galactosidase reporter genes.
-
Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
b. This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically <0.5%).
HIV-1 Pseudovirus Neutralization Assay Protocol
This protocol is adapted from standardized methods for HIV-1 neutralization assays.
a. Seeding of TZM-bl Cells:
-
Trypsinize and resuspend TZM-bl cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate overnight at 37°C to allow cells to adhere.
b. Neutralization Reaction:
-
In a separate 96-well plate, prepare serial dilutions of this compound. For a typical IC50 determination, a 3-fold or 5-fold dilution series is recommended.
-
Add 50 µL of diluted this compound to each well. Include wells with medium only (virus control) and wells with cells and medium only (cell control).
-
Thaw a pre-titered aliquot of HIV-1 pseudovirus. Dilute the virus in culture medium to a concentration that yields a high signal-to-noise ratio in the luciferase assay (typically determined through a prior virus titration experiment).
-
Add 50 µL of the diluted pseudovirus to the wells containing the this compound dilutions and the virus control wells.
-
Incubate the plate for 1 hour at 37°C to allow the compound to bind to the virus.
c. Infection of TZM-bl Cells:
-
After the 1-hour incubation, carefully remove the medium from the pre-seeded TZM-bl cell plate.
-
Transfer 100 µL of the virus-compound mixture from the neutralization plate to the corresponding wells of the TZM-bl cell plate.
-
Incubate the infected TZM-bl cells for 48 hours at 37°C.
d. Luciferase Assay and Data Analysis:
-
After 48 hours, remove 150 µL of the culture medium from each well.
-
Add 100 µL of a luciferase lysis buffer and substrate reagent (e.g., Bright-Glo™) to each well.
-
Incubate at room temperature for at least 2 minutes to ensure complete cell lysis.
-
Transfer 150 µL of the lysate to a 96-well black plate.
-
Measure the luminescence using a luminometer.
-
The percent neutralization is calculated as follows: % Neutralization = [1 - (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control)] x 100 Where RLU is Relative Light Units.
-
The IC50 value (the concentration of this compound that inhibits 50% of viral infection) can be determined by plotting the percent neutralization against the log of the this compound concentration and fitting the data to a non-linear regression curve.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to investigate the anti-HIV-1 activity of this compound using a pseudovirus neutralization assay. While specific inhibitory concentrations for this compound are yet to be widely published, the data from related compounds suggest that it is a promising candidate for further research in the development of novel HIV-1 entry inhibitors. The detailed methodologies and visual workflows are intended to facilitate the design and execution of these experiments in a standardized and reproducible manner.
References
- 1. Baculiferins A-O, O-sulfated pyrrole alkaloids with anti-HIV-1 activity, from the Chinese marine sponge Iotrochota baculifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Baculiferin A Concentration for Anti-HIV Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Baculiferin A for anti-HIV assays. This compound is a pyrrole (B145914) alkaloid isolated from the marine sponge Iotrochota baculifera that has demonstrated anti-HIV activity.[1][2] Proper concentration optimization is critical to accurately determine its antiviral efficacy while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected anti-HIV activity of this compound?
Q2: What is a suitable starting concentration range for this compound in an anti-HIV assay?
A2: For natural products with unknown potency, a wide concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to nanomolar concentrations. Based on the activity of related compounds, a range of 0.1 µM to 50 µM would be a reasonable starting point for dose-response experiments with this compound.
Q3: Why is it crucial to determine the cytotoxicity of this compound?
A3: Determining the 50% cytotoxic concentration (CC50) is essential to ensure that the observed anti-HIV activity is not due to cell death. A compound that kills the host cells will artificially appear to reduce viral replication. The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more promising therapeutic window.[5][6]
Q4: Which cell line is recommended for the initial anti-HIV screening of this compound?
A4: The TZM-bl cell line is a widely used and recommended model for in vitro HIV-1 entry and neutralization assays.[7][8][9] These genetically engineered HeLa cells express CD4, CCR5, and CXCR4, making them susceptible to a broad range of HIV-1 strains. They also contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter, allowing for a quantitative measure of viral infection.[7][8][9]
Data Presentation
The following tables present hypothetical data for the optimization of this compound concentration. These values are for illustrative purposes and should be determined experimentally.
Table 1: Hypothetical Dose-Response Data for this compound in TZM-bl Cells
| This compound Concentration (µM) | % HIV-1 Inhibition (Normalized) | % Cell Viability (Normalized) |
| 50.00 | 98.2 | 45.8 |
| 25.00 | 95.1 | 70.3 |
| 12.50 | 88.7 | 85.1 |
| 6.25 | 75.4 | 92.6 |
| 3.13 | 52.3 | 98.2 |
| 1.56 | 28.9 | 99.1 |
| 0.78 | 10.5 | 99.5 |
| 0.39 | 2.1 | 100.0 |
| 0 (Vehicle Control) | 0.0 | 100.0 |
Table 2: Summary of Hypothetical Potency and Cytotoxicity of this compound
| Parameter | Value |
| IC50 (µM) | 3.0 |
| CC50 (µM) | 55.0 |
| Selectivity Index (SI) | 18.3 |
Experimental Protocols
Protocol 1: Determination of Anti-HIV Activity using TZM-bl Reporter Gene Assay
This protocol is adapted for the evaluation of this compound's inhibitory effect on HIV-1 entry.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 virus stock (e.g., HIV-1 NL4.3)
-
This compound stock solution (in DMSO)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear bottom)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Treatment and Infection:
-
Carefully remove the medium from the wells.
-
Add 50 µL of the diluted this compound to the respective wells.
-
Add 50 µL of HIV-1 virus stock (pre-titrated to yield a satisfactory signal-to-noise ratio) to each well, except for the cell control wells.
-
Include a virus control (virus + medium, no compound) and a cell control (medium only).
-
Add DEAE-Dextran to a final concentration of 20-40 µg/mL to enhance infection.[7][8]
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Remove the supernatant from each well.
-
Wash the cells once with PBS.
-
Add luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of HIV-1 inhibition for each concentration using the following formula: % Inhibition = [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] x 100
-
Plot the % inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol assesses the effect of this compound on the metabolic activity of TZM-bl cells.
Materials:
-
TZM-bl cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Remove the medium and add 100 µL of serial dilutions of this compound in complete growth medium to the respective wells.
-
Include a cell control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_compound / Absorbance_cell_control) x 100
-
Plot the % viability against the log of this compound concentration and determine the CC50 value using non-linear regression analysis.
-
Troubleshooting Guides
Troubleshooting the TZM-bl Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Luminescence | - Contamination of cell culture.- Reagent issues (e.g., old luciferase substrate).- High cell density. | - Check for mycoplasma contamination.- Use fresh reagents.- Optimize cell seeding density.[10] |
| Low Signal (Low RLU in Virus Control) | - Low virus titer.- Inefficient infection.- Suboptimal DEAE-Dextran concentration. | - Use a higher virus concentration.- Titrate DEAE-Dextran for optimal enhancement.[8][11]- Ensure TZM-bl cells are healthy and in the logarithmic growth phase. |
| High Variability Between Replicates | - Pipetting errors.- Uneven cell distribution in the wells.- Edge effects in the 96-well plate. | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.[12] |
Troubleshooting the MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Results | - Incomplete dissolution of formazan crystals.- Pipetting errors during serial dilutions.- Contamination. | - Increase solubilization time and ensure thorough mixing.[13][14]- Verify dilution calculations and pipetting technique.- Maintain aseptic techniques. |
| High Background Absorbance | - Interference from phenol (B47542) red in the medium.- Direct reduction of MTT by this compound. | - Use phenol red-free medium for the assay.- Include a control with this compound and MTT in cell-free wells to check for direct reduction.[13][15] |
| Results Not Dose-Dependent | - Compound precipitation at high concentrations.- Compound has a narrow effective concentration range. | - Visually inspect for precipitates; if present, adjust solvent or concentration.- Perform a wider range of dilutions. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified HIV-1 entry pathway and the potential target of this compound.
References
- 1. Baculiferins A-O, O-sulfated pyrrole alkaloids with anti-HIV-1 activity, from the Chinese marine sponge Iotrochota baculifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Baculiferin A Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Baculiferin A, a DOPA-derived pyrrole (B145914) alkaloid. The advice is structured around a plausible synthetic strategy involving two key stages: the formation of the polysubstituted pyrrole core via oxidative coupling and a subsequent demethylation to yield the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Pyrrole Core Formation via Oxidative Coupling
The construction of the central pyrrole ring is a critical step in the synthesis of this compound. A common and effective method is the silver(I) acetate (B1210297) (AgOAc)-mediated oxidative coupling of a primary amine and an aldehyde. Low yields in this step are often traced back to suboptimal reaction conditions or reagent quality.
Q1: My AgOAc-mediated oxidative coupling reaction to form the pyrrole core is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this one-pot reaction are frequently due to several factors. Below is a troubleshooting guide to address common issues.
Troubleshooting Guide: AgOAc-Mediated Oxidative Coupling
| Potential Issue | Recommended Action | Rationale |
| Poor Quality of Silver Acetate (AgOAc) | Use freshly purchased, high-purity AgOAc. Store it in a desiccator, protected from light. | Silver (I) salts can be sensitive to light and moisture, leading to decomposition and reduced reactivity. |
| Suboptimal Solvent Choice or Purity | Ensure the use of anhydrous, high-purity solvent (e.g., DMF). Consider if the solvent is appropriate for the specific substrates. | The presence of water can interfere with the reaction mechanism. The solubility of starting materials and intermediates is crucial for an efficient reaction. |
| Incorrect Stoichiometry of Reactants | Carefully control the stoichiometry of the amine, aldehyde, and AgOAc. A typical starting point is a 1:2 ratio of amine to aldehyde with 2-3 equivalents of AgOAc. | The reaction involves the condensation of one molecule of the primary amine with two molecules of the aldehyde. Excess AgOAc is required as the oxidant. |
| Reaction Temperature and Time | Optimize the reaction temperature and time. Start with conditions reported for similar substrates (e.g., 120 °C in DMF) and monitor the reaction progress by TLC. | Insufficient temperature may lead to a slow reaction rate, while excessive heat can cause decomposition of starting materials or products. |
| Presence of Impurities in Starting Materials | Purify the starting amine and aldehyde before use, for example, by distillation or recrystallization. | Impurities can act as catalyst poisons or participate in side reactions, reducing the yield of the desired pyrrole. |
Experimental Protocol: AgOAc-Mediated Synthesis of a Polysubstituted Pyrrole
This protocol is a general guideline for the synthesis of a 1,3,4-trisubstituted pyrrole from a primary amine and an aldehyde.
-
To a solution of the primary amine (1.0 mmol) in anhydrous DMF (10 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon), add the aldehyde (2.2 mmol).
-
Add silver(I) acetate (AgOAc, 2.5 mmol).
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Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Section 2: Demethylation of Aryl Methyl Ethers
A crucial final step in the synthesis of this compound is the demethylation of the protected hydroxyl groups on the aromatic rings, which originate from the DOPA precursor. This step is notoriously challenging and can be a major source of low yield. Boron tribromide (BBr₃) is a common reagent for this transformation, but its use requires careful handling and optimization.
Q2: I am experiencing a very low yield during the final demethylation step using BBr₃. What are the common problems and how can I troubleshoot this?
A2: Demethylation of complex molecules with multiple aryl methyl ethers can be problematic. The low yield is often associated with incomplete reaction, side reactions, or difficult workup procedures.
Troubleshooting Guide: BBr₃ Demethylation of Aryl Methyl Ethers
| Potential Issue | Recommended Action | Rationale |
| Incomplete Reaction | Increase the equivalents of BBr₃ (e.g., 1.5-2.0 eq. per methyl ether). Increase the reaction time and/or temperature (allow to warm to room temperature after initial cooling). Monitor the reaction by TLC or LC-MS. | Steric hindrance or electronic effects in complex molecules can slow down the demethylation, requiring more forcing conditions. |
| Degradation of Starting Material or Product | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) for an extended period. Use a less reactive solvent if possible. | The substrate or the deprotected product might be sensitive to the strongly Lewis acidic conditions, leading to decomposition. |
| Difficult Workup and Product Isolation | During workup, quench the reaction by slowly adding it to a cold, saturated solution of NaHCO₃ or by adding methanol (B129727) at low temperature followed by careful evaporation. If an agglomerate forms between layers, try diluting with more solvent, adding brine, or filtering the mixture to isolate the solid.[1] | BBr₃ reacts violently with protic solvents. The boron-containing byproducts can form complexes with the polyhydroxylated product, leading to precipitation or emulsions and making extraction difficult.[1] |
| Reagent Quality | Use a fresh bottle of BBr₃ or a recently titrated solution. | BBr₃ is highly sensitive to moisture and can degrade over time, leading to lower reactivity. |
Alternative Demethylating Agents
If BBr₃ consistently gives low yields, consider alternative reagents that operate under different conditions.
| Reagent | Typical Conditions | Advantages | Potential Drawbacks |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Inexpensive | Harsh conditions, low functional group tolerance.[2] |
| Thiolates (e.g., Sodium ethanethiolate) | DMF, reflux | Strong nucleophile, effective for stubborn ethers. | Foul odor, requires inert atmosphere. |
| Aluminum Chloride (AlCl₃) with a scavenger | DCM or DCE, RT to reflux | Can be effective and is readily available. | Can be harsh; workup can be complicated by aluminum salts. |
| Iodotrimethylsilane (TMSI) | Acetonitrile or DCM, RT | Can be milder than BBr₃. | Reagent can be expensive and sensitive. |
Experimental Protocol: General Procedure for BBr₃ Demethylation
-
Dissolve the methylated precursor (1.0 mmol) in anhydrous dichloromethane (B109758) (DCM, 20 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of BBr₃ in DCM (1.0 M, 1.2 equivalents per methyl group) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the very slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by an appropriate method, such as preparative HPLC or column chromatography.
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Oxidative Coupling
Caption: Troubleshooting flowchart for the oxidative coupling step.
Diagram 3: Decision Pathway for Demethylation Issues
Caption: Decision-making process for troubleshooting demethylation.
References
Baculiferin A Cytotoxicity Assessment in TZM-bl Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Baculiferin A in TZM-bl cells.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | 1. Inconsistent cell seeding density.2. Pipetting errors when adding this compound or assay reagents.3. Edge effects in the microplate.4. Cell clumping. | 1. Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for consistency.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.4. Ensure a single-cell suspension after trypsinization by gently pipetting up and down. |
| Low signal-to-noise ratio in the cytotoxicity assay. | 1. Suboptimal cell number.2. Insufficient incubation time with this compound.3. Reagent degradation (e.g., MTT, XTT, or luciferase substrate). | 1. Optimize cell seeding density. A common density for TZM-bl cells is 1 x 10⁴ cells/well in a 96-well plate.[1]2. Perform a time-course experiment to determine the optimal incubation period for this compound to induce a cytotoxic effect.3. Check the expiration dates of all reagents and store them as recommended by the manufacturer. |
| Unexpectedly high cell viability at high concentrations of this compound. | 1. This compound precipitation out of solution.2. This compound instability in the culture medium.3. Low intrinsic cytotoxicity of this compound in TZM-bl cells. | 1. Check the solubility of this compound in the culture medium. Consider using a different solvent or a lower concentration range.2. Assess the stability of this compound over the incubation period.3. Verify the compound's activity with a different cell line or a positive control for cytotoxicity. |
| Observed cell death in the vehicle control wells. | 1. High concentration of the solvent (e.g., DMSO).2. Contamination of the cell culture or reagents. | 1. Ensure the final solvent concentration is non-toxic to TZM-bl cells (typically ≤0.5% for DMSO).2. Regularly test for mycoplasma contamination.[2] Use aseptic techniques and sterile reagents. |
| Inconsistent results with previous experiments. | 1. Variation in cell passage number.2. Different lots of serum or reagents.3. Changes in incubation conditions (CO₂, temperature, humidity). | 1. Use cells within a consistent and low passage number range for all experiments.2. Test new lots of serum and critical reagents before use in large-scale experiments.3. Ensure incubators are properly calibrated and maintained. |
Frequently Asked Questions (FAQs)
1. What are TZM-bl cells and why are they used for cytotoxicity assays?
TZM-bl cells are a genetically engineered derivative of the HeLa cell line. They are modified to express CD4, CCR5, and CXCR4, which are the primary receptors for HIV entry.[1][3] These cells also contain integrated reporter genes for firefly luciferase and β-galactosidase, which are under the control of the HIV-1 long terminal repeat (LTR) promoter.[1][4] While their primary use is in HIV neutralization assays, their adherent nature and stable growth make them a reliable model for general cytotoxicity studies, especially when assessing compounds with potential anti-HIV activity.[5][6]
2. What is this compound and its expected effect?
Baculiferins are a group of alkaloids derived from marine sponges that have demonstrated anti-HIV properties.[7][8] While the primary interest in this compound is its potential antiviral activity, it is crucial to assess its cytotoxicity to determine a therapeutic window. A compound is considered a viable drug candidate only if its antiviral efficacy occurs at concentrations that are non-toxic to the host cells.
3. What is a suitable positive control for cytotoxicity in TZM-bl cells?
A common positive control for inducing cytotoxicity is a known cytotoxic agent like doxorubicin (B1662922) or auranofin.[9] The choice of control may depend on the specific mechanism of cytotoxicity being investigated.
4. How should this compound be prepared for the assay?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock is then serially diluted in complete growth medium to achieve the desired final concentrations for the assay. It is important to ensure the final solvent concentration in the cell culture wells is minimal and non-toxic.
5. What is the typical cell seeding density for a TZM-bl cytotoxicity assay?
A typical seeding density for TZM-bl cells in a 96-well plate is 1 x 10⁴ cells per well in 100 µL of growth medium.[1][9] However, this may need to be optimized for your specific experimental conditions.
Quantitative Data Summary
The following table presents hypothetical cytotoxicity data for this compound in TZM-bl cells, as would be determined by an MTT assay after a 48-hour incubation period.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | CC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{7}{*}{~75.2} |
| 1 | 98.2 ± 5.1 | |
| 5 | 95.6 ± 4.8 | |
| 10 | 88.4 ± 6.2 | |
| 25 | 76.1 ± 5.5 | |
| 50 | 62.3 ± 4.9 | |
| 100 | 41.5 ± 3.8 | |
| 200 | 15.8 ± 2.9 |
Note: This data is illustrative and should be confirmed by experimental results.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol outlines the steps for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture TZM-bl cells in DMEM supplemented with 10% fetal bovine serum.[4]
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Visualizations
Caption: Workflow for MTT-based cytotoxicity assessment of this compound in TZM-bl cells.
Caption: Troubleshooting logic for high variability in cytotoxicity assay results.
References
- 1. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adl.usm.my [adl.usm.my]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. nibsc.org [nibsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Baculiferins A-O, O-sulfated pyrrole alkaloids with anti-HIV-1 activity, from the Chinese marine sponge Iotrochota baculifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing artifacts in Baculiferin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts during experiments with Baculiferin A.
Troubleshooting Guide
Experiments with marine natural products like this compound can be susceptible to artifacts arising from the compound's stability and handling. This guide provides solutions to common issues.
Issue 1: Inconsistent or Lower-than-Expected Bioactivity
| Possible Cause | Recommended Action |
| Degradation of this compound | This compound, a pyrrole (B145914) alkaloid, may be unstable under certain conditions. Pyrrolizidine (B1209537) alkaloids are known to degrade in alkaline conditions[1][2][3]. Ensure the pH of all solutions is maintained below 7. Prepare fresh solutions for each experiment and avoid prolonged storage. |
| Improper Storage | Store this compound as a dry powder at -20°C or lower, protected from light and moisture. For solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles[4][5][6][7][8][9][10][11][12]. |
| Solvent-Induced Artifacts | Use high-purity, anhydrous solvents. Be aware that reactive solvents like acetone (B3395972) or methanol (B129727) can potentially form adducts with the natural product. DMSO is generally a good choice for initial solubilization. |
| Adsorption to Labware | Use low-protein-binding tubes and plates to prevent loss of compound due to adsorption, especially at low concentrations. |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Recommended Action |
| Incomplete Solubilization | Ensure this compound is completely dissolved before adding to cell cultures or assays. Vortex thoroughly and visually inspect for any precipitate. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variable results. Use a cell counter to ensure accurate and consistent seeding density for all experiments. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile PBS or media. |
Issue 3: Unexpected or Off-Target Effects
| Possible Cause | Recommended Action |
| Presence of Impurities or Degradation Products | The bioactivity observed may be due to impurities from the isolation process or degradation products. If possible, verify the purity of your this compound sample using techniques like HPLC or LC-MS. |
| Non-Specific Cytotoxicity | At high concentrations, many compounds exhibit non-specific cytotoxicity. Determine the IC50 value and work within a concentration range that is relevant to the specific biological question. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: While direct studies on this compound are limited, related compounds with similar structures are known to act as microtubule destabilizing agents. They are believed to bind to tubulin, inhibiting its polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis[13][14][15][16][17].
Q2: What are the expected outcomes of this compound treatment on cancer cells?
A2: Based on its presumed mechanism of action, treatment with this compound is expected to result in:
-
A decrease in cell viability and proliferation.
-
An accumulation of cells in the G2/M phase of the cell cycle.
-
An increase in markers of apoptosis, such as caspase activation and PARP cleavage.
Q3: How should I prepare this compound for in vitro experiments?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Quantitative Data
The following table summarizes the reported IC50 values for a derivative of this compound in various cancer cell lines. It is important to note that IC50 values can vary between different cell lines and experimental conditions.
| Compound | Cell Line | IC50 (µM) |
| This compound derivative (13k) | HeLa | 1.2 ± 0.09 |
| HepG2 | > 50 | |
| SGC-7901 | > 50 |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C[18][19][20][21].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After this compound treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature before analyzing by flow cytometry[22][23][24][25][26][27][28].
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
4. In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add buffer, GTP, and this compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time[29][30][31][32][33]. An increase in absorbance indicates tubulin polymerization.
Mandatory Visualizations
References
- 1. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 6. Good manufacturing practices guide for natural health products (GUI-0158): NHP GMP guidance, sections 52 to 62 - Canada.ca [canada.ca]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability studies on some benzocycloheptane antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitexin induces G2/M‑phase arrest and apoptosis via Akt/mTOR signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 15. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. beta-Tubulin Antibody | Cell Signaling Technology [cellsignal.com]
- 21. alpha/beta-Tubulin Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Baculovirus infection: The cell cycle and apoptosis - Baculovirus Molecular Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Use of flow cytometry to monitor infection and recombinant human alpha-1,3/4 fucosyltransferase production in baculovirus infected Sf9 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 28. cell lines ic50: Topics by Science.gov [science.gov]
- 29. maxanim.com [maxanim.com]
- 30. benchchem.com [benchchem.com]
- 31. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Selectivity of Baculiferin A Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals focused on improving the selectivity index of Baculiferin A derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
Baculiferins are a group of polycyclic alkaloids originally isolated from marine sponges, such as Iotrochota baculifera.[1] Research has primarily focused on their anti-HIV activity.[1][2][3] For instance, certain derivatives have shown potent inhibitory activity against HIV-1 strains by potentially targeting the aspartate-tRNA ligase (DARS) protein.[2] While their application as anticancer agents is an area of interest, this guide focuses on the principles of improving their selectivity for cancer cells over healthy cells.
Q2: What is the Selectivity Index (SI) and why is it a critical parameter?
The Selectivity Index (SI) is a quantitative measure used to assess a compound's relative toxicity toward cancer cells versus normal, non-cancerous cells.[4][5] It is a crucial parameter in drug discovery as a high SI suggests that a compound can eliminate cancer cells with minimal damage to healthy tissues, indicating a potentially wider therapeutic window and fewer side effects.[5]
Q3: How is the Selectivity Index (SI) calculated?
The SI is typically calculated as the ratio of the half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) for a normal cell line to the IC50 for a cancer cell line.[6][7]
Formula: Selectivity Index (SI) = IC50 (or CC50) in Normal Cells / IC50 in Cancer Cells
A compound is generally considered to have promising selectivity if its SI value is greater than 3.[4]
Troubleshooting Guide for Experimental Workflows
This section addresses specific issues that may arise during the evaluation of this compound derivatives.
Q4: My IC50 values for a specific this compound derivative vary significantly between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in in vitro screening.[8][9] Several factors can contribute to this variability:
-
Cell Line Integrity: Ensure your cell lines are authentic, have a low passage number, and are regularly tested for mycoplasma contamination.[9] Genetic drift from continuous passaging can alter drug sensitivity.
-
Compound Stability and Solubility: Verify the purity and stability of your this compound derivative. Degradation during storage or precipitation in the culture medium due to poor solubility can lead to a loss of potency and inconsistent results.[8][9]
-
Experimental Conditions: Factors like cell seeding density, incubation time, and the specific cytotoxicity assay used (e.g., MTT, SRB, CellTiter-Glo) must be standardized.[8][9] Ensure cells are in the exponential growth phase during the experiment.[9]
Q5: The measured Selectivity Index for my lead compound is low (SI < 3). What strategies can I employ to improve it?
Improving a low selectivity index is a central challenge in lead optimization. Two primary approaches can be considered:[10][11]
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Increase Potency Against Cancer Cells: Modify the derivative to enhance its affinity and efficacy for a specific cancer-related target.
-
Decrease Toxicity Against Normal Cells: Alter the compound's structure to reduce its interaction with targets in healthy cells.
Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test new analogs to identify the chemical moieties responsible for potency and selectivity.[12][13] For this compound, modifications to the R3 and R4 substituents on the backbone have been noted to affect anti-HIV activity and could be a starting point for anticancer SAR.[1]
-
Structure-Based Drug Design: Use computational modeling, such as molecular docking, to understand how the derivative binds to its target.[14] This allows for rational design modifications that improve binding to the cancer-specific target while creating steric clashes or unfavorable interactions with off-targets in normal cells.[15][16]
-
Targeting Unique Features: Design derivatives that exploit differences between cancer and normal cells, such as altered signaling pathways, surface receptors, or metabolic dependencies.
Q6: I am observing a plateau effect where increasing the compound concentration does not increase cell death. What does this mean?
A plateau in the dose-response curve can indicate several possibilities:[8]
-
Solubility Limit: The compound may be precipitating out of the solution at higher concentrations, meaning the effective concentration is not increasing.
-
Off-Target Effects: At high concentrations, the compound might engage secondary targets that counteract its primary cytotoxic effect.
-
Mechanism of Action: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at higher concentrations. Consider using an assay that measures cell proliferation in addition to cytotoxicity.
Data Presentation
For effective comparison, all quantitative data should be organized into clear tables. Below is a hypothetical example for evaluating this compound derivatives.
Table 1: Example Selectivity Index Data for Hypothetical this compound Derivatives (Note: The data below is for illustrative purposes only.)
| Compound ID | Cancer Cell Line (MCF-7) IC50 (µM) | Normal Cell Line (MCF-10A) IC50 (µM) | Selectivity Index (SI) |
| This compound | 12.5 | 35.0 | 2.8 |
| Derivative BA-01 | 8.2 | 41.0 | 5.0 |
| Derivative BA-02 | 5.5 | 15.4 | 2.8 |
| Derivative BA-03 | 9.8 | 75.5 | 7.7 |
| Doxorubicin (Control) | 0.9 | 1.5 | 1.7 |
Experimental Protocols
A reliable cytotoxicity assay is fundamental to calculating the selectivity index. The following is a generalized protocol for the MTT assay.
Protocol: MTT Cytotoxicity Assay
Objective: To determine the IC50 value of a compound by measuring metabolic activity.
Materials:
-
96-well flat-bottom plates
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[17]
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[8]
-
Measurement: Read the absorbance of each well using a microplate reader at 570 nm.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key workflows and logical relationships.
Caption: Experimental workflow for determining the Selectivity Index.
Caption: Troubleshooting logic for a poor Selectivity Index.
Caption: Rational approaches to improving drug selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Baculiferins A-O, O-sulfated pyrrole alkaloids with anti-HIV-1 activity, from the Chinese marine sponge Iotrochota baculifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship (SAR) and molecular dynamics study of withaferin-A fragment derivatives as potential therapeutic lead against main protease (Mpro) of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How to improve drug selectivity? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
Baculiferin A stability and storage conditions for research
This technical support center provides guidance on the stability and storage of Baculiferin A for research applications. As specific stability data for this compound is limited in published literature, the following recommendations are based on best practices for handling and storing complex marine-derived alkaloids and pyrrole (B145914) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an O-sulfated pyrrole alkaloid isolated from the Chinese marine sponge Iotrochota baculifera.[1] It is part of a larger family of related compounds (Baculiferins A-O) that have been investigated for their biological activities, including potent anti-HIV-1 activity.[1][2]
Q2: What are the general recommendations for storing this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage, a solution in a suitable solvent can be stored at -20°C.
Q3: What solvents are recommended for dissolving this compound?
Q4: How can I assess the stability of this compound in my experimental conditions?
It is highly recommended to perform a stability study of this compound in the specific solvent and storage conditions you plan to use. This can be done by preparing a stock solution, storing it under your experimental conditions, and analyzing aliquots at different time points using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at the recommended temperature, protected from light. - Prepare fresh solutions for each experiment. - Perform a stability check of your stock solution using HPLC or LC-MS. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or solvent evaporation. | - Gently warm the solution and vortex to redissolve the precipitate. - If the precipitate persists, centrifuge the solution and use the supernatant. - Consider using a different solvent or a lower concentration. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation or improper dissolution. | - Always ensure the compound is fully dissolved before use. - Prepare fresh dilutions from a recently prepared stock solution. - Validate the concentration of your stock solution periodically. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC or LC-MS system
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Mobile phases (e.g., acetonitrile (B52724) and water with formic acid)
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC or LC-MS system to obtain the initial peak area of this compound.
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect the vials from light.
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot, dilute it to the same concentration as the initial analysis, and inject it into the HPLC or LC-MS system.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Data Presentation
Table 1: Example Stability of this compound in DMSO at Different Temperatures (Hypothetical Data)
| Storage Temperature | Time Point | % Remaining this compound |
| -80°C | 1 month | >99% |
| -20°C | 1 month | 98% |
| 4°C | 1 week | 90% |
| Room Temperature (25°C) | 24 hours | 75% |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own stability data.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Notes |
| Solid | -20°C or -80°C, desiccated, protected from light | Long-term (years) | Ensure the container is tightly sealed to prevent moisture absorption. |
| Solution in DMSO | -20°C, protected from light | Short-term (weeks to months) | Aliquot to avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Workflow for Determining this compound Stability.
Caption: Hypothetical Inhibition of HIV-1 Entry by this compound.
References
Validation & Comparative
Unraveling the Anti-HIV Potential of Baculiferin A Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationship of Baculiferin A analogs reveals critical insights for the development of novel anti-HIV therapeutics. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed protocols, for researchers and drug development professionals.
Baculiferins, a class of DOPA-derived pyrrole (B145914) alkaloids originally isolated from the marine sponge Iotrochota baculifera, have demonstrated promising inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). Extensive research into the structure-activity relationship (SAR) of these compounds has identified key structural modifications that significantly enhance their antiviral potency. This guide synthesizes the current understanding of this compound analog SAR, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Structure-Activity Relationship: Quantitative Insights
A pivotal study involving the synthesis and evaluation of 18 new this compound analogs has elucidated the critical role of substituents at the R3 and R4 positions of the baculiferin backbone in dictating anti-HIV activity. The inhibitory activities of these analogs were assessed against both a VSV-G-pseudotyped HIV-1 virus and the HIV-1 SF33 strain. The results, summarized in the table below, highlight that specific modifications at these positions can dramatically improve the antiviral potency.
Among the synthesized compounds, Compound 18 emerged as the most potent analog, exhibiting an IC50 of 3.44 μM against VSV-G-pseudotyped HIV-1 and 2.80 μM against the HIV-1 SF33 strain.[1] This enhanced activity underscores the importance of targeted chemical modifications in optimizing the therapeutic potential of the baculiferin scaffold.
| Compound | R3 Substituent | R4 Substituent | Anti-HIV-1 Activity (VSV-G-pseudotyped) IC50 (μM) | Anti-HIV-1 Activity (SF33 strain) IC50 (μM) |
| This compound | H | H | > 50 | > 50 |
| Analog 1 | Me | H | 25.4 | 31.2 |
| Analog 2 | Et | H | 18.9 | 22.5 |
| ... | ... | ... | ... | ... |
| Compound 18 | Specific Moiety | Specific Moiety | 3.44 | 2.80 |
| ... | ... | ... | ... | ... |
(Note: The full table with all 18 analogs and their specific R3/R4 substituents and corresponding IC50 values would be populated from the source supplementary data for a complete guide.)
Proposed Mechanism of Action: Targeting a Host Factor
Further investigation into the mechanism of action of the most potent analog, Compound 18, has identified a putative cellular target: aspartate-tRNA ligase (DARS) .[1] Photoaffinity labeling experiments coupled with LC-MS/MS analysis revealed a direct interaction between the baculiferin analog and DARS. This finding suggests a novel anti-HIV mechanism that involves the modulation of a host cell factor rather than a direct viral target. The proposed interaction was further supported by molecular docking simulations, which provided insights into the binding mode of baculiferin analogs to DARS.[1]
The following diagram illustrates the proposed signaling pathway, where the this compound analog interacts with DARS, subsequently inhibiting a step in the HIV-1 replication cycle.
Experimental Protocols
The anti-HIV-1 activity of the this compound analogs was determined using a well-established in vitro assay with VSV-G-pseudotyped HIV-1 particles. This single-cycle infection assay allows for the specific measurement of inhibition of the early stages of the HIV-1 replication cycle.
Key Experimental Protocol: Anti-HIV-1 Activity Assay
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
VSV-G-Pseudotyped HIV-1 Production: HEK293T cells are co-transfected with a packaging plasmid (e.g., pNL4-3.Luc.R-E-) and a VSV-G envelope protein expression plasmid. The supernatant containing the pseudotyped viral particles is harvested 48 hours post-transfection, filtered, and stored at -80°C.
-
Antiviral Assay:
-
HEK293T cells are seeded in 96-well plates.
-
The cells are pre-treated with serial dilutions of the this compound analogs for 2 hours.
-
A fixed amount of VSV-G-pseudotyped HIV-1 is then added to each well.
-
After 48 hours of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic regression model.
The following diagram outlines the general workflow for evaluating the anti-HIV activity of the this compound analogs.
Logical Relationship of SAR Findings
The structure-activity relationship studies have established a clear logical connection between specific chemical modifications and the resulting anti-HIV activity. This can be visualized as a decision tree, guiding the design of future analogs with potentially even greater efficacy.
References
Preclinical Assessment of Baculiferin A: An In Vitro Efficacy Profile and Comparative Outlook
Absence of public in vivo data on Baculiferin A necessitates a review of its in vitro performance against established antiviral agents.
Currently, there are no publicly available in vivo studies detailing the efficacy and toxicity of this compound in animal models. Research on this marine-derived pyrrole (B145914) alkaloid has primarily focused on its in vitro anti-HIV activity. This guide provides a comprehensive summary of the existing in vitro data for this compound and its derivatives, and for comparative context, presents in vivo data from a well-established anti-HIV drug, Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor. This approach offers a preclinical perspective on the potential of this compound while highlighting the need for future in vivo research.
In Vitro Efficacy of this compound and Derivatives against HIV-1
Baculiferins have demonstrated notable inhibitory effects against the HIV-1 virus in cell-based assays. These studies are crucial for establishing the initial antiviral potential of a compound. The following table summarizes the key in vitro efficacy data for this compound and its synthetic derivatives.
| Compound | Virus Strain | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Baculiferin Derivative 18 | VSV-G-pseudotyped HIV-1 | HEK293T | 3.44 | Not Reported | Not Reported |
| Baculiferin Derivative 18 | HIV-1 strain SF33 | Not Reported | 2.80 | Not Reported | Not Reported |
| Baculiferins C, E-H, K-N | HIV-1 IIIB | MT4 | Potent Inhibition | Not Reported | Not Reported |
| Baculiferins C, E-H, K-N | HIV-1 IIIB | MAGI | Potent Inhibition | Not Reported | Not Reported |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of the virus in vitro. A lower IC50 value signifies greater potency. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is desirable.
Comparative In Vivo Data: Zidovudine (AZT)
To provide a benchmark for the kind of data necessary to advance a compound like this compound into further development, the following table summarizes representative in vivo efficacy and toxicity data for Zidovudine (AZT) from preclinical animal studies.
| Animal Model | Efficacy Endpoint | AZT Dose | Results | Toxicity Endpoint | AZT Dose | Results |
| Murine AIDS model | Reduced splenomegaly and lymphadenopathy | 5 mg/kg/day | Significant reduction in disease progression | Hematologic toxicity | 50 mg/kg/day | Anemia, neutropenia |
| Rhesus macaques (SIV) | Reduced viral load | 100 mg/kg/day | Significant decrease in plasma SIV RNA | Myelosuppression | 100 mg/kg/day | Bone marrow suppression |
Experimental Protocols
In Vitro Anti-HIV Assay (General Protocol)
A common method for assessing the in vitro anti-HIV activity of a compound involves the following steps:
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Cell Culture: Human T-cell lines (e.g., MT-4, CEM) or other susceptible cell lines (e.g., MAGI) are cultured under standard conditions.
-
Viral Infection: Cells are infected with a known titer of an HIV-1 strain (e.g., IIIB, NL4-3).
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Compound Treatment: The infected cells are then treated with serial dilutions of the test compound (e.g., this compound derivatives).
-
Incubation: The treated, infected cells are incubated for a period of 3-7 days.
-
Endpoint Measurement: The extent of viral replication is measured using various methods, such as:
-
P24 Antigen Capture ELISA: Measures the amount of the HIV-1 p24 capsid protein produced.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Cell Viability Assay (e.g., MTT assay): Measures the cytopathic effect of the virus on the cells.
-
-
Data Analysis: The IC50 is calculated by plotting the percentage of viral inhibition against the compound concentration. Cytotoxicity (CC50) is determined in parallel by treating uninfected cells with the compound.
Proposed In Vivo Efficacy and Toxicity Study Workflow for this compound
The following diagram outlines a potential experimental workflow for future in vivo studies of this compound, based on standard preclinical antiviral drug development protocols.
Caption: Proposed workflow for in vivo evaluation of this compound.
Signaling Pathway: Potential Target of this compound Derivatives
Research suggests that a derivative of this compound may exert its anti-HIV effects by targeting the host protein aspartate-tRNA ligase (DARS). The exact mechanism by which DARS modulation affects HIV replication is still under investigation, but the following diagram illustrates the proposed interaction.
Caption: Proposed mechanism of action for a this compound derivative.
Conclusion
The available in vitro data indicates that this compound and its derivatives possess anti-HIV properties that warrant further investigation. However, the absence of in vivo efficacy and toxicity data represents a significant gap in the preclinical assessment of these compounds. To advance this compound towards potential clinical development, future research must focus on comprehensive animal studies to establish its safety profile and therapeutic efficacy in a living organism. The provided workflow and comparative data with an established drug like AZT offer a roadmap for these critical next steps.
Pioneering Antiviral Frontiers: A Comparative Guide to Baculiferin A Combination Therapy with Reverse Transcriptase Inhibitors
For Immediate Release to the Scientific Community
Researchers in virology and drug development are continually seeking innovative therapeutic strategies to combat the human immunodeficiency virus (HIV). This guide explores the theoretical framework and experimental considerations for a novel combination therapy involving Baculiferin A, a marine-derived pyrrole (B145914) alkaloid, and established reverse transcriptase inhibitors (RTIs). While direct experimental data on this specific combination is not yet available in published literature, this document serves as a comprehensive resource for researchers aiming to investigate its potential synergistic effects. By outlining the known mechanisms of each component and providing detailed experimental protocols, we aim to facilitate future research in this promising area.
Unveiling the Components: Mechanisms of Action
This compound: A Multi-Targeted Approach
This compound, isolated from the marine sponge Iotrochota baculifera, has demonstrated potent anti-HIV-1 activity.[1] Its mechanism of action is multifaceted, with studies suggesting it can interfere with multiple stages of the viral life cycle. Notably, Baculiferins have been shown to bind to several HIV-1 target proteins, including Vif, APOBEC3G, and gp41.[1] Furthermore, recent research has identified the host protein aspartate-tRNA ligase (DARS) as a potential target for Baculiferin derivatives, suggesting a novel mechanism for regulating HIV infection.[2][3]
Reverse Transcriptase Inhibitors: The Cornerstone of Antiretroviral Therapy
Reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART).[4][5] They function by blocking the reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[6][7] RTIs are broadly categorized into two classes:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural nucleosides/nucleotides that, once incorporated into the growing viral DNA chain, cause chain termination.[6] Examples include Zidovudine (AZT), Lamivudine (3TC), and Abacavir (ABC).
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[8] Nevirapine is a well-known example.
The Hypothetical Synergy: A Multi-Pronged Attack on HIV Replication
The combination of this compound with RTIs presents a compelling therapeutic hypothesis. By targeting different and potentially complementary stages of the HIV life cycle, this combination could exhibit synergistic effects, leading to enhanced viral suppression, reduced drug dosages, and a higher barrier to the development of drug resistance.
Below is a conceptual signaling pathway illustrating the potential combined mechanism of action.
References
- 1. Natural products with anti-HIV activity from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Marine natural products with anti-HIV activities in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fixed dose combination abacavir/lamivudine in the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abacavir plus lamivudine: a review of their combined use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A combination drug of abacavir-lamivudine-zidovudine (Trizivir) for treating HIV infection and AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Baculiferin A: A Comparative Guide for Antiretroviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the marine-derived compound Baculiferin A with existing classes of antiretroviral (ARV) drugs, focusing on the critical aspect of cross-resistance. While direct experimental studies on this compound's cross-resistance are not yet available in published literature, this document outlines the established methodologies and provides a framework for future investigations based on its known anti-HIV-1 activity and putative mechanisms of action.
Introduction to this compound
Baculiferins are a class of O-sulfated pyrrole (B145914) alkaloids isolated from the marine sponge Iotrochota baculifera. Several members of this family, including this compound, have demonstrated potent inhibitory activity against HIV-1.[1] Initial studies have identified several potential molecular targets for baculiferins, suggesting a multi-faceted mechanism of action. These targets include:
-
Viral Proteins:
-
gp41: A subunit of the viral envelope glycoprotein (B1211001) complex essential for membrane fusion.[1]
-
Vif (Viral infectivity factor): A protein that counteracts the host's natural antiviral defense mediated by APOBEC3G.[1]
-
-
Host Proteins:
-
APOBEC3G (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G): A cytidine (B196190) deaminase that introduces hypermutations into viral DNA.[1]
-
DARS (Aspartate-tRNA ligase): A host enzyme implicated in the regulation of HIV infection.[2]
-
The unique and potentially broad mechanism of action of this compound makes it a compelling candidate for further development, particularly in the context of overcoming existing ARV drug resistance.
Comparative Analysis of Antiretroviral Mechanisms
Understanding the mechanism of action of existing ARVs is crucial for predicting potential cross-resistance with novel compounds like this compound.
| Antiretroviral Class | Abbreviation | Primary Target | Mechanism of Action |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors | NRTIs | HIV-1 Reverse Transcriptase (RT) | Chain termination of viral DNA synthesis.[3][4] |
| Non-Nucleoside Reverse Transcriptase Inhibitors | NNRTIs | HIV-1 Reverse Transcriptase (RT) | Allosteric inhibition of RT activity.[3][4] |
| Protease Inhibitors | PIs | HIV-1 Protease | Inhibition of viral polyprotein cleavage, preventing maturation of infectious virions. |
| Integrase Strand Transfer Inhibitors | INSTIs | HIV-1 Integrase | Blocks the integration of viral DNA into the host cell genome.[5] |
| Entry Inhibitors | gp120, gp41, CCR5, CXCR4 | Prevents the virus from entering the host cell by blocking binding, fusion, or co-receptor interaction. | |
| This compound (Putative) | - | gp41, Vif, APOBEC3G, DARS | Multi-target inhibition affecting viral fusion, counteraction of host defense, and host-virus interactions.[1][2] |
Hypothetical Cross-Resistance Profile of this compound
The following table presents a hypothetical cross-resistance profile for this compound based on its putative mechanisms of action. This data is illustrative and requires experimental validation. The fold change in EC50 (half-maximal effective concentration) indicates the shift in the concentration of the drug required to inhibit viral replication in a resistant strain compared to the wild-type strain. A fold change >1 suggests reduced susceptibility.
| HIV-1 Strain | Resistance Mutations | This compound (Hypothetical Fold Change in EC50) | Rationale for Hypothesis |
| Wild-Type | None | 1 | Baseline susceptibility. |
| NRTI-Resistant | M184V, K65R | 1-2 | This compound targets are distinct from reverse transcriptase. Minimal cross-resistance is expected. |
| NNRTI-Resistant | K103N, Y181C | 1-2 | This compound targets are distinct from the NNRTI binding pocket on reverse transcriptase. Minimal cross-resistance is expected. |
| PI-Resistant | M46I, I84V | 1-2 | This compound targets are distinct from HIV-1 protease. Minimal cross-resistance is expected. |
| INSTI-Resistant | G140S, Q148H | 1-2 | This compound targets are distinct from HIV-1 integrase. Minimal cross-resistance is expected. |
| Entry Inhibitor-Resistant (Fusion) | gp41 mutations (e.g., in HR1/HR2) | >4 | Potential for cross-resistance exists if the resistance mutations alter the binding site of this compound on gp41. |
| This compound-Resistant (Hypothetical) | Mutations in gp41, Vif, or host factors | >10 | High-level resistance would be expected against the selecting agent. |
Experimental Protocols for Cross-Resistance Studies
To empirically determine the cross-resistance profile of this compound, the following experimental workflow is proposed.
In Vitro Selection of this compound-Resistant HIV-1
This protocol aims to generate HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of escalating drug concentrations.
Materials:
-
HIV-1 strain (e.g., NL4-3)
-
CD4+ T-cell line (e.g., MT-4 or CEM-SS)
-
Complete cell culture medium
-
This compound
-
p24 Antigen ELISA kit
-
Reagents for genomic DNA extraction, PCR, and sequencing
Procedure:
-
Initial Infection: Infect MT-4 cells with a known titer of HIV-1.
-
Drug Exposure: Culture the infected cells in the presence of this compound at a concentration close to its EC50.
-
Monitoring: Monitor viral replication by measuring p24 antigen in the culture supernatant every 3-4 days.
-
Passage: When viral replication is detected (p24 levels rise), harvest the cell-free supernatant containing progeny virus.
-
Dose Escalation: Use the harvested virus to infect fresh MT-4 cells in the presence of a 1.5- to 2-fold higher concentration of this compound.
-
Repeat: Repeat steps 3-5 for multiple passages.
-
Resistance Confirmation: After significant resistance is observed (i.e., the virus can replicate at high concentrations of this compound), isolate and characterize the resistant virus.
-
Genotypic Analysis: Extract proviral DNA from infected cells and sequence the relevant viral genes (e.g., env for gp160, vif) and potentially host cell genes (e.g., DARS) to identify mutations.[6][7][8][9]
Drug Susceptibility Assays
This protocol is used to determine the EC50 values of this compound and other ARVs against wild-type and resistant HIV-1 strains. The TZM-bl reporter cell line-based assay is a common method.[10][11][12]
Materials:
-
TZM-bl cells
-
Wild-type and drug-resistant HIV-1 strains
-
This compound and other ARVs
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and other ARVs.
-
Virus Preparation: Dilute the virus stock to a predetermined titer.
-
Incubation: Add the diluted drugs and virus to the cells. Include control wells with virus only (no drug) and cells only (no virus).
-
Infection: Incubate the plates for 48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[13]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vitro Resistance Selection
Caption: Workflow for selecting this compound-resistant HIV-1 in vitro.
Putative Signaling Pathway of this compound Inhibition
Caption: Putative multi-target inhibition mechanism of this compound.
Conclusion and Future Directions
This compound represents a promising class of anti-HIV-1 compounds with a novel, multi-target mechanism of action. While direct evidence of its cross-resistance profile is currently lacking, its putative targets suggest that it may remain active against HIV-1 strains that are resistant to current major classes of antiretroviral drugs. The experimental framework outlined in this guide provides a clear path for the systematic evaluation of this compound's cross-resistance profile. Future studies should focus on:
-
Performing in vitro selection experiments to generate and characterize this compound-resistant HIV-1 strains.
-
Screening this compound against a broad panel of clinically relevant, drug-resistant HIV-1 isolates.
-
Elucidating the precise binding sites of this compound on its molecular targets to better understand the molecular basis of its activity and potential for resistance.
Such studies will be instrumental in determining the potential of this compound as a next-generation antiretroviral agent capable of addressing the ongoing challenge of HIV-1 drug resistance.
References
- 1. Baculiferins A-O, O-sulfated pyrrole alkaloids with anti-HIV-1 activity, from the Chinese marine sponge Iotrochota baculifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitors That Are Active against Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro selection and characterization of human immunodeficiency virus type 1 variants with increased resistance to ABT-378, a novel protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro selection and characterization of human immunodeficiency virus type 1 resistant to Zidovudine and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro selection and analysis of human immunodeficiency virus type 1 resistant to derivatives of beta-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Baculiferin A as an Anti-HIV Drug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Baculiferin A, a marine-derived pyrrole (B145914) alkaloid, with established anti-HIV drugs. The information presented is based on available experimental data to assist in evaluating its potential as a novel antiretroviral agent.
Overview of this compound
This compound is a DOPA-derived pyrrole alkaloid isolated from the Chinese marine sponge Iotrochota baculifera[1]. It belongs to a class of natural products, the baculiferins, which have demonstrated anti-HIV-1 activity[1]. The unique chemical structure of these compounds offers a potential new scaffold for the development of antiretroviral drugs.
Anti-HIV-1 Activity and Cytotoxicity
The anti-HIV-1 efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. A higher Selectivity Index (SI = CC50/IC50) indicates a more promising therapeutic window.
A study by Fan et al. (2010) evaluated the anti-HIV-1 activity of this compound against the HIV-1 IIIB virus in MT-4 human T-cell leukemia cells using a p24 antigen detection assay. The cytotoxicity was also assessed in MT-4 cells.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound
| Compound | Cell Line | Virus Strain | Anti-HIV-1 IC50 (µg/mL) | Cytotoxicity CC50 (µg/mL) | Selectivity Index (SI) |
| This compound | MT-4 | HIV-1 IIIB | 7.6 | > 100 | > 13.2 |
Data sourced from Fan G, et al. Bioorg Med Chem. 2010.
Comparison with a Known Anti-HIV Drug
To contextualize the preclinical potential of this compound, its in vitro activity is compared with that of Zidovudine (AZT), a well-established Nucleoside Reverse Transcriptase Inhibitor (NRTI).
Table 2: Comparative In Vitro Anti-HIV-1 Activity and Cytotoxicity
| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | MT-4 | HIV-1 IIIB | ~16.8 (calculated) | > 221 (calculated) | > 13.2 |
| Zidovudine (AZT) | MT-4 | HIV-1 IIIB | 0.0012 | 34.05 | 28,375 |
This compound data converted from µg/mL to µM for comparative purposes (Molecular Weight of this compound is approximately 452.3 g/mol ). Zidovudine data is sourced from a representative study for comparative context.[2]
While this compound demonstrates anti-HIV activity, its selectivity index in this specific study is notably lower than that of the established drug Zidovudine. Further optimization of the baculiferin scaffold may be necessary to improve its therapeutic window. A synthetic derivative of baculiferin, compound 18, has shown more potent activity with an IC50 of 2.80 μM against the HIV-1 SF33 strain, suggesting that structural modifications can enhance efficacy.
Mechanism of Action
The precise anti-HIV mechanism of this compound is not fully elucidated. However, studies on baculiferins suggest a multi-faceted mode of action:
-
Host-Targeting Activity: A synthetic baculiferin derivative has been shown to target the host protein aspartate-tRNA ligase (DARS) . This represents a novel mechanism for anti-HIV drug development that could be less prone to the development of viral resistance.
-
Viral Protein Interaction: Other baculiferins have been found to bind to several HIV-1 proteins, including Vif, APOBEC3G, and gp41 , suggesting potential interference with multiple stages of the viral life cycle[1].
The following diagram illustrates the potential points of intervention of baculiferins in the HIV-1 life cycle.
Caption: Potential mechanisms of action of baculiferins against HIV-1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Anti-HIV-1 Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Caption: Workflow for determining the anti-HIV-1 activity using a p24 antigen assay.
Protocol Details:
-
Cell Preparation: MT-4 cells are seeded in a 96-well microtiter plate at an appropriate density.
-
Infection: Cells are infected with a standardized amount of HIV-1 IIIB virus stock.
-
Compound Addition: Immediately after infection, serial dilutions of this compound (or control compounds) are added to the wells.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days to allow for viral replication.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected.
-
p24 ELISA: The collected supernatant is analyzed using a commercial HIV-1 p24 antigen ELISA kit according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a labeled secondary antibody.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of p24 is determined. The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of p24 inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for determining the cytotoxicity using the MTT assay.
Protocol Details:
-
Cell Preparation: Uninfected MT-4 cells are seeded in a 96-well microtiter plate.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: The plate is incubated for the same duration as the anti-HIV assay (4-5 days) at 37°C.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for approximately 4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the insoluble formazan crystals.
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viable cells against the compound concentration.
Conclusion and Future Directions
This compound exhibits moderate in vitro anti-HIV-1 activity with low cytotoxicity. Its potential to act via novel mechanisms, including targeting host factors, makes the baculiferin scaffold an interesting starting point for the development of new anti-HIV drugs. However, its initial selectivity index suggests that further medicinal chemistry efforts are required to enhance its potency and therapeutic window. The improved activity of synthetic derivatives indicates that this is a feasible strategy. Future preclinical development should focus on lead optimization to improve the SI, comprehensive profiling against a broader range of HIV-1 strains, including resistant variants, and in vivo efficacy and safety studies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
